molecular formula C21H34N4O2 B5370362 N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5370362
M. Wt: 374.5 g/mol
InChI Key: SQQHHSYZCADOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPBC, is a compound synthesized for scientific research purposes. MPBC is a selective antagonist for the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic and mesocortical areas of the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and cognitive function. This compound blocks the binding of dopamine to the dopamine D3 receptor, which leads to a decrease in dopamine signaling and a reduction in the activity of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and cognitive function. This compound has been shown to decrease the activity of dopaminergic neurons, which may lead to a reduction in drug-seeking behavior and addiction. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its selectivity for the dopamine D3 receptor, which allows for precise investigation of the role of this receptor in neurological and psychiatric disorders. The limitations of using this compound in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and its limited availability.

Future Directions

For the use of N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide in scientific research include investigating the potential therapeutic effects of this compound in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Further studies are needed to investigate the effects of this compound on cognitive function and memory in humans. The development of more efficient synthesis methods for this compound may also facilitate its use in future scientific research studies.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(pyridin-3-ylmethyl)piperazine with 3-chloropropyl methyl ether, followed by the reaction with 3-(bromomethyl)benzoic acid and the final step of amidation with 3-aminopropionitrile. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been used in various scientific research studies to investigate the role of the dopamine D3 receptor in neurological and psychiatric disorders. This compound has shown potential in the treatment of drug addiction, schizophrenia, and Parkinson's disease. This compound has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function and memory.

properties

IUPAC Name

N-(3-methoxypropyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O2/c1-27-14-4-10-23-21(26)19-6-3-11-25(17-19)20-7-12-24(13-8-20)16-18-5-2-9-22-15-18/h2,5,9,15,19-20H,3-4,6-8,10-14,16-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQHHSYZCADOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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